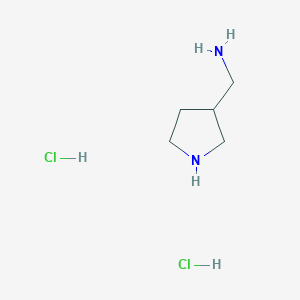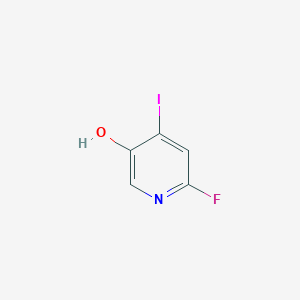![molecular formula C7H7NS B6250632 5-methyl-6H-thieno[2,3-b]pyrrole CAS No. 1261151-47-6](/img/no-structure.png)
5-methyl-6H-thieno[2,3-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-6H-thieno[2,3-b]pyrrole is a chemical compound with the CAS Number: 1261151-47-6 . It has a molecular weight of 137.21 and its IUPAC name is this compound . The compound is in powder form .
Synthesis Analysis
The synthesis of this compound and related compounds often involves C–C coupling . For example, the Stille reaction, which involves the coupling of organostannanes with organic halides or triflates in the presence of a palladium catalyst, has been used . Other methods include the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrrole compounds are known to undergo a variety of reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 137.21 .科学研究应用
5-methyl-6H-thieno[2,3-b]pyrrole has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent and as a potential anti-inflammatory agent. In photochemistry, it has been studied as a potential photosensitizer for photodynamic therapy. In materials science, it has been studied as a potential building block for organic electronic materials. In biotechnology, it has been studied as a potential enzyme inhibitor, as a potential drug delivery agent, and as a potential gene therapy agent.
作用机制
Target of Action
A related compound, 6h-thieno[2,3-b]pyrrole-5-carboxylic acid, has been found in complex with mycobacterium tuberculosis malate synthase , suggesting potential targets could be enzymes in similar biochemical pathways.
Biochemical Pathways
Based on the known target of a related compound , it may be involved in the glyoxylate cycle and other related metabolic pathways in bacteria.
Result of Action
Given its potential role in inhibiting key enzymes in bacterial metabolic pathways , it may lead to the disruption of these pathways and subsequent bacterial growth inhibition.
实验室实验的优点和局限性
The advantages of using 5-methyl-6H-thieno[2,3-b]pyrrole in laboratory experiments include its low cost, its water solubility, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its volatility, its low stability, and its potential toxicity.
未来方向
The future directions for 5-methyl-6H-thieno[2,3-b]pyrrole research include further exploration of its potential applications in medicinal chemistry, photochemistry, materials science, and biotechnology. In addition, further research is needed to better understand the compound's mechanism of action and its biochemical and physiological effects. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing the compound.
合成方法
5-methyl-6H-thieno[2,3-b]pyrrole can be synthesized using a variety of methods, including the Wittig reaction, the Grubbs reaction, the Buchwald-Hartwig reaction, and the Sonogashira coupling reaction. The Wittig reaction is a type of nucleophilic substitution reaction in which an alkyl halide is reacted with a phosphonium ylide to form an alkenyl halide. The Grubbs reaction is a type of olefin metathesis reaction in which an alkyl halide is reacted with a ruthenium catalyst to form an alkenyl halide. The Buchwald-Hartwig reaction is a type of palladium-catalyzed cross-coupling reaction in which an alkyl halide is reacted with an organoboron compound to form an alkenyl halide. The Sonogashira coupling reaction is a type of palladium-catalyzed cross-coupling reaction in which an alkyl halide is reacted with an organosilicon compound to form an alkenyl halide.
生化分析
Biochemical Properties
For instance, some amides of thieno[2,3-b]pyrrole-5-carboxylic acids have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and the chikungunya virus . They also act as antagonists of histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .
Cellular Effects
Related compounds in the thieno[2,3-b]pyrrole family have been shown to influence cell function . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related thieno[2,3-b]pyrrole compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related thieno[2,3-b]pyrrole compounds have been found to interact with various enzymes and cofactors .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-6H-thieno[2,3-b]pyrrole involves the condensation of 2-cyanomethylthiophene with ethyl acetoacetate followed by cyclization and subsequent deprotection.", "Starting Materials": [ "2-cyanomethylthiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 2-cyanomethylthiophene (1.0 g) in dry diethyl ether (20 mL) and add sodium ethoxide (0.5 g) slowly with stirring. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 4: Add hydrochloric acid (1 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 5: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with sodium bicarbonate solution (10%).", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using petroleum ether as the eluent to obtain 5-methyl-6H-thieno[2,3-b]pyrrole as a yellow solid (yield: 70-80%)." ] } | |
CAS 编号 |
1261151-47-6 |
分子式 |
C7H7NS |
分子量 |
137.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




